3,3-Diethoxy-1-propyne

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45019. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

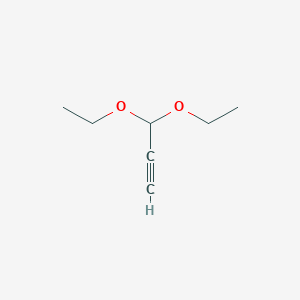

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-diethoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXEWWHSQGVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144050 | |

| Record name | 3,3-Diethoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-87-9 | |

| Record name | 3,3-Diethoxy-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethoxypropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10160-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diethoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Alkynyl Acetals in Contemporary Organic Synthesis

Alkynyl acetals represent a class of organic compounds that have gained considerable importance in modern synthetic strategies. Their significance stems from the dual functionality they possess: a reactive alkyne moiety and a stable acetal (B89532) group. Acetals are widely recognized and employed as protecting groups for aldehydes and ketones. libretexts.org This protective role is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reactions with basic or nucleophilic reagents, such as Grignard reagents or metal hydrides. nii.ac.jplibretexts.org The acetal group is stable under neutral to strongly basic conditions but can be readily cleaved (deprotected) under acidic conditions to regenerate the original carbonyl compound. libretexts.orgfiveable.me

The presence of the alkyne function alongside the acetal provides a site for a multitude of classic and contemporary alkyne chemistries, including cycloadditions, carbonylations, and coupling reactions. uib.no This combination allows chemists to perform transformations on the alkyne without affecting the protected carbonyl, and vice versa. Lewis acid-promoted cyclization reactions of alkynyl acetals are well-established methods for forming carbon-carbon bonds and constructing various ring systems. For example, iron(III) chloride can promote the cyclization and halogenation of internal alkynyl diethyl acetals to form five-membered rings containing a vinylic carbon-halogen bond. The strategic use of alkynyl acetals thus provides a powerful tool for building complex molecular architectures by allowing for selective and sequential reactions at two distinct reactive centers. nii.ac.jplibretexts.org

Overview of 3,3 Diethoxy 1 Propyne As a Versatile Bifunctional Synthon

Established Synthetic Routes to this compound

Several reliable methods have been established for the synthesis of this compound, which is also commonly known as propargylaldehyde diethyl acetal or propiolaldehyde diethyl acetal. molaid.comresearchgate.netnih.gov These routes often begin from readily available precursors and proceed with high efficiency.

Synthesis via Propargyl Alcohol Derivatives

One common approach to synthesizing this compound involves the reaction of propargyl alcohol derivatives. acs.org For instance, the reaction of propargyl alcohol with triethyl orthoformate can yield the desired acetal. researchgate.net This transformation is often catalyzed by an acid. In a broader context, the acetalization of o-propargyl alcohol benzaldehydes using trimethyl orthoformate under Brønsted acid catalysis has been shown to be an effective method for creating related acetal structures. thegoodscentscompany.com Furthermore, this compound is utilized as a key reactant in copper-catalyzed Sonogashira reaction/cyclization processes, highlighting its role as a building block derived from simpler propargyl structures. researchgate.netscbt.com

Dehydrohalogenation Approaches from Bromoalkyne Precursors

A well-documented and efficient method for preparing this compound is through the dehydrohalogenation of a dihalogenated precursor. molaid.com Specifically, the procedure detailed in Organic Syntheses describes the phase transfer-catalyzed dehydrohalogenation of 2,3-dibromopropionaldehyde diethyl acetal. researchgate.net This reaction typically employs a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663). researchgate.net This method is advantageous as it minimizes side reactions that can occur with other strong bases like alkoxides or amides. researchgate.net

The synthesis starts with the bromination of acrolein to form crude 2,3-dibromopropionaldehyde, which is then converted to its diethyl acetal. The subsequent dehydrohalogenation under phase-transfer conditions affords propiolaldehyde diethyl acetal in good yields. researchgate.net

Table 1: Two-Step Synthesis of this compound via Dehydrohalogenation

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Acrolein | i) Bromine, 0-5°C; ii) Triethyl orthoformate, Ethanol, 45°C | 2,3-Dibromopropionaldehyde diethyl acetal | 74-77% | researchgate.net |

| 2 | 2,3-Dibromopropionaldehyde diethyl acetal | Sodium hydroxide, Tetrabutylammonium hydrogen sulfate, Pentane/Water, 10-15°C | This compound (Propiolaldehyde diethyl acetal) | Not explicitly stated for this step alone in the reference. | researchgate.net |

Interconversion with Propynal Diethyl Acetal

It is important to clarify that "this compound" and "Propynal Diethyl Acetal" (or "Propiolaldehyde diethyl acetal") are synonymous names for the same chemical compound. nih.govspectrabase.com The structure features a terminal alkyne and a diethyl acetal functional group. While not an interconversion between different molecules, there is a significant related reaction: the base-catalyzed isomerization of propargyl systems into allenyl systems. researchgate.netsqu.edu.omresearchgate.net N,O-propargyl acetals, for example, can be isomerized to N,O-allenyl acetals using a base like Triton B. squ.edu.om This suggests that under basic conditions, this compound could potentially isomerize to 1,1-diethoxy-1,2-propadiene. The position of the equilibrium between the propargyl and allenyl forms can be influenced by the specific structure of the molecule and the reaction conditions. researchgate.net

Preparation of Labeled Isotopomers of this compound

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for spectroscopic studies.

Synthesis of ¹³C-Labeled this compound for Mechanistic Elucidation

The synthesis of ¹³C-labeled isotopomers of this compound (as the diethyl acetal of propynal) has been performed for mechanistic and spectroscopic investigations of reactive C₃H₂ hydrocarbons. These labeled compounds were used to prepare mono-¹³C substituted diazopropyne isotopomers. The synthetic strategy involves using ¹³C-labeled versions of propynal, which can be protected as the diethyl acetal. For instance, 3,3-diethoxy[3-¹³C]propyne has been documented as a specific isotopomer. molaid.com While detailed synthetic procedures are often specific to the research context, the availability of its ¹³C NMR spectrum further confirms its characterization.

Generation and Utility of Reactive Derivatives of this compound

The terminal alkyne proton of this compound is acidic and can be removed by a strong base to generate a nucleophilic acetylide. This reactive intermediate is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds.

For example, treatment with n-butyllithium generates the corresponding lithium acetylide. This intermediate can then be used in various reactions. One application is the synthesis of 2-substituted furans, achieved by reacting the lithium derivative with a titanium reagent followed by an aldehyde. Another use is in the preparation of diethyl 3,3-diethoxy-1-propynylphosphonate by reacting the lithium acetylide with diethyl chlorophosphate, a method that provides the product in good yields of 70-80%.

The lithium intermediate can also react with acetyltriisopropylstannane to form 1,1-diethoxy-4-(triisopropylstannyl)-4-[(trimethylsilyl)oxy]-2-pentyne. Separately, 3,3-diethoxy-1-(triisopropylstannyl)propyne has been isolated as a derivative.

Furthermore, this compound is a valuable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. It reacts with azides to form 1,4-disubstituted-1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Table 2: Examples of Reactive Derivatives from this compound and Their Applications

| Derivative | Reagent to form derivative | Subsequent Reaction/Application | Reference |

|---|---|---|---|

| Lithium acetylide derivative | n-Butyllithium | Synthesis of 2-substituted furans (with Ti(O-i-Pr)₄ / 2 i-PrMgCl and aldehydes) | |

| Lithium acetylide derivative | n-Butyllithium | Synthesis of diethyl 3,3-diethoxy-1-propynylphosphonate (with diethyl chlorophosphate) | |

| Triisopropylstannyl derivative | n-Butyllithium followed by acetyltriisopropylstannane | Formation of a more complex stannane (B1208499) derivative | |

| 1,2,3-Triazole derivative | Organic azides (e.g., in nucleoside synthesis) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesis of antiviral compounds |

Synthesis of (3,3-Diethoxy-1-propynyl)lithium

(3,3-Diethoxy-1-propynyl)lithium is a crucial intermediate, typically generated in situ for immediate use in subsequent reactions. The most common and effective method for its preparation involves the deprotonation of the terminal alkyne of this compound using a strong organolithium base, such as n-butyllithium (n-BuLi).

The reaction is generally carried out in an anhydrous ethereal solvent, like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive organolithium species by moisture or atmospheric carbon dioxide. The reaction is performed at low temperatures, typically -78 °C, to control the exothermicity and minimize side reactions. auburn.eduscispace.com

A typical procedure involves dissolving this compound in the chosen anhydrous solvent, followed by the slow, dropwise addition of a standardized solution of n-butyllithium. auburn.edu The completion of the deprotonation is usually rapid, occurring within 30 minutes to an hour of stirring at low temperature. auburn.eduprepchem.com The resulting solution of (3,3-diethoxy-1-propynyl)lithium is then ready to be treated with an appropriate electrophile. For instance, it can be reacted with aldehydes or ketones to form secondary or tertiary propargyl alcohols, respectively. clockss.org

Reaction Scheme: (C₂H₅O)₂CHC≡CH + n-BuLi → (C₂H₅O)₂CHC≡CLi + BuH

This lithiation has been successfully employed in the synthesis of various complex molecules. For example, in one study, (3,3-diethoxy-1-propynyl)lithium was reacted with an epoxide in the presence of a Lewis acid (BF₃·OEt₂) to yield a key intermediate for the synthesis of carbocyclic formycin derivatives. auburn.edu Another application involved its reaction with a thioamide and subsequently with a Grignard reagent to produce tertiary propargylamines. scispace.com

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| This compound | n-Butyllithium | Toluene (B28343) | -78 °C | (3,3-Diethoxy-1-propynyl)lithium | auburn.edu |

| This compound | n-Butyllithium | Diethyl ether | 0 °C | (3,3-Diethoxy-1-propynyl)lithium | scispace.com |

| This compound | n-Butyllithium | Tetrahydrofuran | 0 °C | (3,3-Diethoxy-1-propynyl)lithium | prepchem.com |

Formation of Grignard Reagents from this compound

Alkynyl Grignard reagents are valuable nucleophiles in organic chemistry. adichemistry.combyjus.com The Grignard reagent of this compound, namely (3,3-diethoxy-1-propynyl)magnesium halide, is typically prepared by the reaction of the terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide (EtMgBr). This is an acid-base reaction where the more basic alkyl Grignard reagent deprotonates the terminal alkyne. adichemistry.com

The synthesis is conducted in an anhydrous ether solvent, like THF, under an inert atmosphere. adichemistry.comorgsyn.org The reaction of acetylene (B1199291) with ethylmagnesium bromide to form a bis-magnesium salt is a known method, and a similar principle applies here for the terminal alkyne. orgsyn.orgorgsyn.org The resulting (3,3-diethoxy-1-propynyl)magnesium bromide can then be used in nucleophilic addition reactions. For example, it has been shown to react with pyridine (B92270) derivatives.

Reaction Scheme: (C₂H₅O)₂CHC≡CH + EtMgBr → (C₂H₅O)₂CHC≡CMgBr + EtH

This method provides an alternative to the use of organolithium reagents, which can sometimes be too reactive or lead to undesired side reactions. The choice between the lithium or magnesium derivative often depends on the specific substrate and desired outcome of the subsequent reaction step.

| Reactant | Reagent | Solvent | Product | Reference |

| This compound | Ethylmagnesium bromide | Tetrahydrofuran | (3,3-Diethoxy-1-propynyl)magnesium bromide | adichemistry.comorgsyn.org |

Reactivity and Mechanistic Investigations of 3,3 Diethoxy 1 Propyne

Electrophilic Additions to the Alkyne Moiety of 3,3-Diethoxy-1-propyne

The triple bond of an alkyne is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org However, the direct protonation of an alkyne to form a vinyl cation is a high-energy process and generally unfavorable. libretexts.org

In electrophilic additions, a strong acid can form a π-complex with the alkyne's triple bond, polarizing it and inducing a positive charge on the carbon atoms. libretexts.org The more substituted carbon typically bears more of the positive charge and becomes the primary site for nucleophilic attack. libretexts.org This is followed by protonation at the less substituted carbon, consistent with Markovnikov's rule. libretexts.org

In the specific case of this compound, the presence of the alkyne influences the reactivity of the adjacent acetal (B89532) group. For instance, the propargyl derivative resists acid-catalyzed hydrolysis, a reaction its saturated analogue, 3,3-diethoxy-1-propanol, readily undergoes. This indicates a deactivating effect of the alkyne on the acetal function under these conditions.

While direct protonation is difficult, the alkyne moiety can be effectively activated by transition metal catalysts, such as gold(I) complexes. nih.gov These catalysts act as potent Lewis acids, coordinating to the π-system of the alkyne. This activation facilitates the nucleophilic attack by various agents, including alcohols, leading to the formation of complex molecular structures. nih.govrsc.org For example, gold-catalyzed treatment of acetal-containing propargylic alcohols, which can be synthesized from this compound, leads to the efficient formation of 3-alkoxyfurans. rsc.org

Nucleophilic Additions to this compound

Direct nucleophilic attack on the electron-rich triple bond of an unactivated alkyne is generally not a favored process. The most significant reaction of this compound that involves a nucleophile is the deprotonation of its terminal, acidic hydrogen.

The terminal proton on C1 exhibits acidity and can be abstracted by a strong base. Research has shown that treatment with n-butyllithium in an ether solvent at low temperatures effectively deprotonates this compound. acs.org This reaction generates a lithium acetylide, a potent nucleophilic species. This intermediate is unstable at higher temperatures but can be trapped at low temperatures by reacting it with a suitable electrophile. acs.org For instance, the addition of acetyltriisopropylstannane to the in-situ generated lithium acetylide results in a nucleophilic attack on the tin compound, yielding 1,1-diethoxy-4-(triisopropylstannyl)-4-[(trimethylsilyl)oxy]-2-pentyne after subsequent silylation. acs.org

Metal-Catalyzed Transformations Involving this compound

Metal catalysts unlock a wide array of transformations for this compound, enabling the construction of complex carbon skeletons and heterocyclic systems through cross-coupling and cycloaddition pathways.

This compound is a versatile substrate in the Sonogashira reaction, a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a combination of palladium and copper complexes. ethz.chtandfonline.com

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are important scaffolds in medicinal chemistry, has been achieved using this methodology. ethz.chtandfonline.com In one approach, this compound was coupled with 5-bromo-2,4-dichloropyrimidine (B17362) in the presence of a copper/6-methylpicolinic acid catalyst system. tandfonline.com This was followed by cyclization and hydrolysis of the acetal to yield the target aldehyde. tandfonline.com Another documented procedure involves reacting this compound with an iodo-substituted pyrimidine (B1678525) using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts in DMF. molaid.com

| Halide Partner | Catalyst System | Solvent/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2,4-dichloropyrimidine derivative | CuCl / 6-methylpicolinic acid / NaI | DMSO / K₂CO₃ | Substituted pyrrolo[2,3-d]pyrimidine | 85% | tandfonline.com |

| Iodo-substituted pyrimidine | PdCl₂(PPh₃)₂ / CuI | DMF | Coupled pyrimidine-alkyne | Not specified | molaid.com |

While this compound is a versatile building block for various cycloadditions, it is most prominently featured in [3+2] cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," readily employs this compound to generate 1,2,3-triazole rings. acs.orgsigmaaldrich.com These reactions are known for their high efficiency and selectivity. For example, the reaction of this compound with benzyl (B1604629) azide, catalyzed by copper(II) sulfate (B86663) and sodium ascorbate, produces 1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole in good yield. libretexts.org

Furthermore, this compound serves as a key starting material in multi-step sequences that incorporate other types of cycloadditions. It was used to prepare 3-boronoacrolein (B13414233) pinacolate, which acts as an exceptional heterodiene in a highly enantioselective Cr(III)-catalyzed three-component hetero [4+2] cycloaddition/allylboration reaction. alfa-chemistry.com

| Azide Partner | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl azide | CuSO₄·5H₂O / Sodium ascorbate | H₂O–CH₂Cl₂ | 1-Benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole | Not specified | libretexts.org |

| tert-Butyl azide | CuSO₄·5H₂O / Sodium ascorbate | tert-Butyl alcohol / H₂O | 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole | Not specified | sigmaaldrich.com |

| 2-(Azidomethyl)quinoline | Not specified (CuAAC) | Not specified | 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | 90% |

Palladium-catalyzed carbothiolation represents another important transformation of alkynes. A study on transition-metal mediated carbon-sulfur bond transformations reported the successful carbothiolation of this compound. The reaction with methylthiotetrazole (MTBT) in the presence of a palladium catalyst afforded the corresponding adduct in a 75% yield. This reaction demonstrates an efficient method for the concurrent formation of a carbon-carbon and a carbon-sulfur bond across the alkyne.

Hydroboration-Oxidation Sequences

The hydroboration-oxidation of terminal alkynes is a fundamental transformation in organic synthesis, typically yielding aldehydes. doubtnut.com For this compound, this reaction sequence provides a pathway to functionalized carbonyl compounds. The reaction proceeds via the syn-addition of a borane (B79455) agent across the carbon-carbon triple bond. masterorganicchemistry.com To prevent a second hydroboration on the resulting vinylborane, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or dicyclohexylborane (B74569) are commonly employed. acs.orgpitt.edu This ensures monohydroboration. scispace.com

The hydroboration step involves the boron atom adding to the terminal, less substituted carbon of the alkyne, and the hydrogen atom adding to the internal carbon. masterorganicchemistry.com This regioselectivity is characteristic of the hydroboration of terminal alkynes. The subsequent oxidation of the intermediate vinylborane, typically with hydrogen peroxide (H₂O₂) in a basic medium, replaces the carbon-boron bond with a carbon-oxygen bond. masterorganicchemistry.com This initially forms an enol, which rapidly tautomerizes to the more stable aldehyde.

In the case of acetylenic acetals like this compound, the reaction can be controlled to yield different products. The oxidation of the intermediate organoborane leads to α-keto ethers. acs.org Research on various acetylenic acetals using disiamylborane has demonstrated the efficacy of this method. acs.org

| Substituent (R) on Acetylenic Acetal [R-C≡C-CH(OC₂H₅)₂] | Yield of α-Keto Ether (%) |

|---|---|

| n-C₄H₉- | 61 |

| i-C₃H₇- | 85 |

| t-C₄H₉- | 85 |

| Cyclopentyl- | 81 |

| Cyclohexyl- | 81 |

Table 1. Isolated yields of α-keto ethers derived from the hydroboration-oxidation of various acetylenic acetals with disiamylborane. acs.org

Reactions Involving the Acetal Functionality of this compound

The diethyl acetal group in this compound serves as a protecting group for an aldehyde functionality. This group is relatively stable under neutral or basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent aldehyde, propiolaldehyde. orgsyn.orgtandfonline.com This reactivity is a cornerstone of its utility in multi-step organic synthesis, allowing the reactive alkyne moiety to undergo transformations while the aldehyde is masked.

The hydrolysis is typically achieved using mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). orgsyn.orgtandfonline.com For instance, treatment of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine with concentrated hydrochloric acid in tetrahydrofuran (B95107) (THF) effectively removes the diethyl acetal to generate the corresponding carbaldehyde. tandfonline.com Similarly, the synthesis of propiolaldehyde diethyl acetal itself notes that excess sulfuric acid during workup can lead to unwanted hydrolysis. orgsyn.org

Compared to other related structures, the acetal in this compound shows moderate stability. While it readily undergoes acid-catalyzed hydrolysis, it is noted to be more resistant to hydrolysis than its 3,3-dimethoxypropan-1-ol (B3305769) analogue, though it still participates in alkyne-specific reactions like cycloadditions. This allows for selective manipulation of the molecule's functional groups.

Computational Chemistry in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms. In the context of reactions involving derivatives of this compound, DFT calculations have provided significant insights into reaction pathways and selectivity.

A notable example is the study of the rhodium-catalyzed annulation of N-pentafluorophenylbenzamides with unsymmetrical alkynes, including 1-phenyl-3,3-diethoxy-1-propyne. rhhz.net This reaction proceeded smoothly to afford the product in 84% yield with high regioselectivity. rhhz.net To understand the chemo-selectivity, DFT calculations were performed. The results demonstrated that the reaction follows a pathway of C-H activation, alkyne insertion, and subsequent metallallylcarbenoid annulation. rhhz.net

The calculations revealed that the chemo-selectivity was determined during the C-H activation step. The N-directed pathway was found to be energetically favored over the O-directed pathway by 4.6 kcal/mol, which aligns with the experimental observation that only the N-cyclization product is formed. rhhz.net

| Transition State | Pathway | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| TS-N-Ag-1 | N-Directed C-H Activation | 17.6 |

| TS-O-Ag-1 | O-Directed C-H Activation | 22.2 |

| TS-N-Ag-2 | N-Directed Alkyne Insertion | 15.9 |

Table 2. DFT-computed relative Gibbs free energies for key transition states in the rhodium-catalyzed annulation reaction. rhhz.net

These computational findings were further supported by kinetic isotope effect experiments, which were consistent with the DFT calculations. rhhz.net

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of molecules. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about reaction pathways and regioselectivity. The energy of the HOMO is related to the nucleophilicity of a molecule, while the LUMO energy relates to its electrophilicity. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that characterizes the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity.

For this compound, a HOMO/LUMO analysis would provide valuable information about its dual functionality. The terminal alkyne is a site of high electron density (nucleophilic character, associated with the HOMO) and is susceptible to electrophilic attack. Conversely, the LUMO distribution would indicate sites susceptible to nucleophilic attack.

While specific DFT calculations detailing the HOMO-LUMO energies for this compound are not widely published, the general principles allow for qualitative predictions. The reactivity can be gauged by the energy difference between the interacting orbitals. wuxibiology.com For instance, in a reaction with an electrophile, the interaction between the HOMO of this compound and the LUMO of the electrophile would be dominant. The location of the HOMO lobes on the alkyne would predict the site of attack. The biological activity of this compound, which has been reported to involve the inhibition of dihydrofolate reductase, is likely influenced by these electronic properties that dictate how it interacts with biological macromolecules. squ.edu.om

| Quantum Chemical Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with ionization potential; indicates nucleophilic character (electron-donating ability). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron affinity; indicates electrophilic character (electron-accepting ability). |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO | Indicates chemical stability; a smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

Table 3. Key quantum chemical descriptors derived from HOMO/LUMO analysis and their relevance to predicting chemical reactivity. nih.govresearchgate.net

Strategic Applications of 3,3 Diethoxy 1 Propyne in Complex Organic Synthesis

3,3-Diethoxy-1-propyne as a C3 Building Block for Advanced Carbon-Carbon Bond Formation

As a functionalized alkyne, this compound serves as a crucial C3 building block in the formation of complex carbon-carbon bonds. Its terminal alkyne group and the protected aldehyde functionality allow for sequential and selective reactions, making it a powerful tool for synthetic chemists.

Synthesis of Conjugated Diynes, Enynes, and Dienes

This compound is instrumental in the synthesis of conjugated systems such as diynes, enynes, and dienes. The terminal alkyne can participate in various coupling reactions, including the Cadiot-Chodkiewicz and Sonogashira couplings, to form unsymmetrical buta-1,3-diynes. organic-chemistry.org These reactions typically involve the coupling of a terminal alkyne with a 1-haloalkyne, often catalyzed by copper or palladium complexes. organic-chemistry.org

For instance, the palladium-catalyzed Sonogashira reaction allows for the coupling of this compound with vinyl or aryl halides, leading to the formation of enynes and aryl alkynes, respectively. Subsequent manipulation of the diethyl acetal (B89532) group can then provide access to a wide range of conjugated aldehydes, which are precursors to conjugated dienes and other complex structures.

A notable application involves the reaction of this compound with azoyl sulfides in the presence of a Palladium-N-heterocyclic carbene (NHC) complex catalyst, which yields vinyl thioether products. dicp.ac.cn This carbothiolation of the terminal alkyne proceeds efficiently, even with sterically hindered substrates. dicp.ac.cn

Construction of Novel Heterocyclic Scaffolds (e.g., Pyrazoles)

The reactivity of this compound makes it a key component in the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry. One of the most significant applications is in the construction of pyrazoles. google.comresearchgate.net

The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. google.com this compound, as a masked 1,3-dicarbonyl compound, can react with hydrazines to form the pyrazole (B372694) ring system. The reaction conditions can be controlled to favor the formation of specific isomers.

A specific example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, where a copper-catalyzed Sonogashira reaction/cyclization of a substituted pyrimidine (B1678525) with this compound affords the core structure in high yield. researchgate.net Subsequent hydrolysis of the diethoxymethyl group generates the corresponding aldehyde, which can be further functionalized. researchgate.net This methodology provides an efficient route to complex heterocyclic systems with potential biological activity.

| Heterocyclic Scaffold | Key Reaction Type | Catalyst/Reagents | Significance |

|---|---|---|---|

| Pyrazoles | Condensation/Cyclization | Hydrazine derivatives | Core structures in pharmaceuticals. google.comresearchgate.net |

| Pyrrolo[2,3-d]pyrimidines | Sonogashira coupling/Cyclization | CuI/PdCl₂(PPh₃)₂ | Scaffolds for antitumor agents. researchgate.net |

| 2-Arylpyrroles | Reaction with (η²-Imine)Ti(O-i-Pr)₂ complexes | Ti(O-i-Pr)₄/2i-PrMgCl | Access to substituted pyrrole (B145914) derivatives. researchgate.net |

Role of this compound in Natural Product Synthesis

The unique structural features of this compound have been harnessed in the total synthesis of several complex and biologically active natural products.

Synthesis of Bicyclic Cores of Antitumor Agents (e.g., Esperamicin/Calichemicin Analogs)

This compound has been identified as a key reactant in the synthesis of the bicyclic core of the esperamicin/calichemicin class of potent antitumor antibiotics. acs.org These natural products contain a highly strained enediyne core responsible for their DNA-cleaving activity. The synthesis of these complex structures requires precise and stereocontrolled introduction of various functional groups. The terminal alkyne of this compound is crucial for constructing the enediyne unit through coupling reactions. acs.org

Approaches to Complex Carbohydrate Derivatives

The synthesis of modified carbohydrates is another area where this compound has proven useful. Research has shown its application in creating deoxygenated carbohydrate analogues and other complex derivatives. researchgate.net For example, derivatives of this compound can be reacted with propane-1,3-dithiol. researchgate.net Depending on the protecting groups used, this can lead to the formation of spirocyclic structures that mimic the furanose form of carbohydrates or to acyclic dithiane derivatives that can be further elaborated into novel carbohydrate analogues. researchgate.net

In a multi-component reaction strategy, this compound was a starting material in a seven-step synthesis of a mosquito pheromone, highlighting its utility in constructing complex chiral molecules.

Utilization of this compound in Reagent Preparation

Beyond its direct use as a building block, this compound is also a precursor for the preparation of other valuable reagents in organic synthesis.

It is used in the preparation of 3-boronoacrolein (B13414233) pinacolate and (E)-3-(tributylstannyl)-2-propenal. scbt.comfishersci.ca These reagents are versatile intermediates for introducing a three-carbon aldehyde unit in various transformations, including cross-coupling and addition reactions.

Furthermore, this compound is a reactant for synthesizing alkenylsilanes through a radical stereoselective hydrosilylation process. This reaction, catalyzed by Eosin Y and thiols, provides access to functionalized alkenylsilanes which are important synthetic intermediates. Bromination of this compound can also be performed to yield 1-bromo-3,3-diethoxy-1-propyne, a bifunctional building block for synthesizing complex organic molecules.

| Reagent | Preparation Method | Applications |

|---|---|---|

| 3-Boronoacrolein pinacolate | Reaction with a boron source | Intermediate for cross-coupling reactions. scbt.comfishersci.ca |

| (E)-3-(Tributylstannyl)-2-propenal | Reaction with a tin reagent | Intermediate for Stille coupling. scbt.comfishersci.ca |

| Alkenylsilanes | Radical stereoselective hydrosilylation | Versatile synthetic intermediates. |

| 1-Bromo-3,3-diethoxy-1-propyne | Bromination | Bifunctional building block. |

Synthesis of Boron-Containing Reagents (e.g., 3-Boronoacrolein Pinacolate)

This compound is a key precursor for the synthesis of 3-boronoacrolein pinacolate, a significant heterodiene utilized in various cycloaddition reactions. The synthesis involves a two-step process: the hydroboration of the alkyne followed by hydrolysis of the acetal.

The initial step is the hydroboration of the terminal alkyne in this compound (also known as propiolaldehyde diethyl acetal) with a suitable boronating agent, such as pinacolborane (HBpin). This reaction typically proceeds with high regioselectivity, with the boron atom adding to the terminal carbon of the alkyne. The resulting intermediate is an alkenylboronate. Subsequent acidic hydrolysis of the diethyl acetal group unmasks the aldehyde functionality to yield the final product, 3-boronoacrolein pinacolate. This reagent is noted to be unstable under atmospheric conditions and sensitive to aqueous protodeboronation, necessitating careful handling and storage under an inert atmosphere at reduced temperatures. researchgate.net

Detailed Research Findings:

The preparation of 3-boronoacrolein pinacolate from this compound is a well-established method in organic synthesis. researchgate.net The resulting α,β-unsaturated boronate is a valuable building block, particularly in inverse-electron-demand hetero-Diels-Alder reactions. For instance, it can react with enol ethers in the presence of a chiral catalyst to produce highly functionalized and enantiomerically enriched cyclic allylboronates. vdoc.pub

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. Pinacolborane (HBpin) 2. Acidic Hydrolysis | (E)-3,3-Diethoxy-1-propenylboronic acid pinacol (B44631) ester | 3-Boronoacrolein pinacolate |

Preparation of Organostannane Reagents (e.g., (E)-3-(Tributylstannyl)-2-propenal)

The synthesis of (E)-3-(tributylstannyl)-2-propenal from this compound is another strategic application of this versatile starting material. fishersci.cascbt.com This transformation is typically achieved through a hydrostannylation reaction, followed by the hydrolysis of the acetal.

The hydrostannylation of the alkyne in this compound with tributyltin hydride (Bu₃SnH) can be initiated by radical initiators or proceed under thermal conditions. The reaction generally yields the (E)-isomer as the major product due to the trans addition of the tin hydride across the triple bond. The resulting vinylstannane intermediate, (E)-3,3-diethoxy-1-(tributylstannyl)-1-propene, retains the protected aldehyde functionality. Subsequent mild acidic hydrolysis of the diethyl acetal then furnishes the desired α,β-unsaturated aldehyde, (E)-3-(tributylstannyl)-2-propenal.

Detailed Research Findings:

The hydrostannylation of alkynes is a common method for the preparation of vinylstannanes. mmcmodinagar.ac.in The resulting (E)-3-(tributylstannyl)-2-propenal is a valuable intermediate in Stille cross-coupling reactions, allowing for the introduction of the propenal moiety into more complex molecular architectures.

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. Tributyltin hydride (Bu₃SnH) 2. Mild Acidic Hydrolysis | (E)-3,3-Diethoxy-1-(tributylstannyl)-1-propene | (E)-3-(Tributylstannyl)-2-propenal |

Derivatization and Functionalization Studies of 3,3 Diethoxy 1 Propyne

Synthesis and Reactivity of Modified 3,3-Diethoxy-1-propyne Analogs

The modification of this compound at its acetylenic terminus allows for the introduction of new functional groups, thereby creating novel synthons for further elaboration. These derivatives often exhibit unique reactivity profiles, expanding the synthetic utility of the parent molecule.

The introduction of a sulfide (B99878) group at the terminal position of the alkyne yields acetylenic thioethers, which are important intermediates in organic synthesis. The synthesis of derivatives such as 3,3-diethoxy-1-(methylthio)propyne can be achieved through the functionalization of the terminal alkyne. A standard and widely practiced method for this transformation involves the deprotonation of the terminal alkyne with a strong base, followed by quenching with an electrophilic sulfur reagent.

A plausible synthetic route involves the treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This reaction generates the corresponding lithium acetylide in situ. This highly nucleophilic species can then react with an electrophilic sulfur source, for example, dimethyl disulfide (MeS-SMe). The acetylide attacks one of the sulfur atoms, displacing a methylthiolate anion and forming the desired C-S bond to yield 3,3-diethoxy-1-(methylthio)propyne.

Table 1: Plausible Reaction for the Synthesis of 3,3-Diethoxy-1-(methylthio)propyne

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

The resulting acetylenic sulfide derivative combines the acetal (B89532) functionality with a thioether-substituted alkyne. This opens up possibilities for further transformations, such as additions to the triple bond, which can be influenced by the presence of the sulfur atom, or hydrolysis of the acetal to reveal the aldehyde. Organosulfides, in general, are known to react with a variety of reagents, and their presence can influence subsequent synthetic steps. chemicalbook.com

Halogenated derivatives of this compound, particularly halogenated alkenyl acetals, serve as highly versatile synthetic intermediates. A key example is (E)-1-Bromo-3,3-diethoxy-1-propene, the diethyl acetal of 3-bromoacrolein. orgsyn.orggoogle.com Although this is an alkenyl, not an alkynyl, derivative, its synthesis often starts from precursors related to this compound.

The preparation of (E)-1-bromo-3,3-diethoxy-1-propene has been reported on a multigram scale, making it an accessible synthon. orgsyn.org This compound can undergo metal-halogen exchange to form a lithiated vinyl species. This nucleophile readily reacts with various electrophiles, including aldehydes, ketones, and alkyl halides. orgsyn.org

Table 2: Reactions of Lithiated (E)-1-Bromo-3,3-diethoxy-1-propene

| Electrophile | Product Type after Reaction and Hydrolysis |

|---|---|

| Aldehydes/Ketones | Butenolides or 2,3-disubstituted furans |

The utility of this bromo-acetal is demonstrated in its conversion to various heterocyclic and acyclic structures. For instance, reaction of its lithio derivative with carbonyl compounds, followed by mild acid hydrolysis, can lead to the formation of butenolides or furans. orgsyn.org Furthermore, the bromine atom can be reduced to hydrogen using tin hydrides, providing access to (Z)-allyl alcohols. orgsyn.org An interesting experimental condition using a 1:1:1 mixture of THF-Et₂O-pentane allows for both vinyl proton abstraction and halogen-metal exchange to occur in a single pot. orgsyn.org

Acetylenic Sulfide Derivatives (e.g., 3,3-Diethoxy-1-(methylthio)propyne)

Ring-Opening Reactions with this compound Derivatives

The nucleophilic character of metallated this compound makes it an excellent reagent for carbon-carbon bond formation through the opening of strained ring systems, most notably epoxides.

The reaction of lithiated this compound with epoxides is a powerful method for constructing complex molecular architectures containing both acetylenic and hydroxyl functionalities. This reaction typically proceeds with high stereoselectivity, where the nucleophile attacks one of the epoxide carbons, leading to a trans-diaxial opening. sigmaaldrich.comgoogle.com

A notable application of this methodology is the stereoselective ring-opening of (±)-cis-3-(benzyloxy)-1,2-epoxycyclopentane. google.com In this synthesis, this compound is first deprotonated with n-butyllithium at -78 °C in anhydrous toluene (B28343) to form the lithium acetylide. The subsequent addition of the epoxide, followed by the Lewis acid boron trifluoride etherate (BF₃·OEt₂), facilitates the ring-opening. google.com The Lewis acid activates the epoxide towards nucleophilic attack. google.comacs.org

The acetylide attacks the epoxide, leading to the formation of a key intermediate, (±)-(1α,2α,3β)-1-Benzyloxy-2-hydroxy-3-(3,3-diethoxy-1-propynyl)cyclopentane, in a 21% yield (or 71% based on recovered starting material). google.com This reaction demonstrates the utility of lithiated this compound in creating highly functionalized cyclopentane (B165970) systems, which are precursors for the synthesis of carbocyclic C-nucleosides. google.com

Table 3: Stereoselective Ring-Opening of an Epoxide

| Nucleophile Source | Epoxide Substrate | Lewis Acid | Product |

|---|

Epoxide ring-opening reactions are fundamental transformations in organic synthesis, valued for their ability to introduce two vicinal functional groups with defined stereochemistry. europa.eugoogle.com The use of organometallic reagents like lithiated alkynes, often in the presence of a Lewis acid, is a common strategy to achieve this transformation effectively.

Interdisciplinary Research: 3,3 Diethoxy 1 Propyne in Pharmaceutical and Medicinal Chemistry

Synthesis of Bioactive Compounds Derived from 3,3-Diethoxy-1-propyne

The reactivity of the alkyne and the latent aldehyde functionality of this compound have been exploited to construct complex molecular architectures with significant biological activities.

Development of Antitumor Agents and Scaffolds

This compound has been instrumental in the synthesis of various scaffolds for potential antitumor agents. For instance, it has been used in the preparation of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.nettandfonline.com One synthetic route involved a copper-catalyzed Sonogashira reaction and cyclization of a substituted 5-bromopyrimidin-4-amine with this compound, affording the core structure in an 85% yield. researchgate.nettandfonline.com Subsequent hydrolysis of the diethyl acetal (B89532) to an aldehyde, followed by oxidation and amidation, yielded the final pyrrolo[2,3-d]pyrimidine-6-carboxamide. researchgate.nettandfonline.com This class of compounds has been investigated for its potential in cancer therapy. researchgate.net

Furthermore, novel nine- and ten-membered oxabicycles with potential antitumor activity have been designed and synthesized, with this compound being a key building block. researchgate.net Additionally, pentathiepins, which are polysulfur-containing compounds with antiproliferative and cytotoxic activity against cancer cells, have been synthesized using this compound. mdpi.com In one example, a fluorescent pentathiepin derivative was synthesized by coupling a pyrrolo-pyrazine unit with this compound under Sonogashira reaction conditions, followed by a ring-closing reaction. mdpi.com

Design and Synthesis of Antiviral C-Nucleosides and Analogs

The quest for novel antiviral agents has led to the synthesis of C-nucleoside analogs, where this compound serves as a crucial reagent. C-nucleosides are more stable to certain enzymes compared to their N-nucleoside counterparts. auburn.edu A notable application is in the synthesis of carbocyclic formycin analogs. auburn.edu The synthesis commenced with the ring-opening of (±)-cis-3-(benzyloxy)-1,2-epoxycyclopentane by the lithiated derivative of this compound. auburn.edu Although the resulting carbocyclic formycin analog did not show antiviral activity in one study, this synthetic strategy highlights the utility of this compound in creating complex nucleoside structures. auburn.edu

Moreover, this compound has been employed in the synthesis of acyclic nucleoside phosphonate (B1237965) prodrugs. mdpi.com Specifically, it was used in a copper-catalyzed azide-alkyne cycloaddition reaction to create 1,4-disubstituted-1,2,3-triazole containing nucleoside analogs. mdpi.comnih.gov Some of these compounds exhibited inhibitory activity against the Hepatitis B virus (HBV). mdpi.com Doubly flexible nucleoside analogues based on the acyclic sugar scaffold of acyclovir (B1169) have also been designed and synthesized, with some showing selective antiviral activity against several coronaviruses. nih.gov

Exploration of Antimicrobial Properties of Derivatives

Derivatives of this compound have been investigated for their antimicrobial potential. For example, some benzodiazepine (B76468) derivatives, which are known for a wide range of biological activities, have been synthesized using precursors derived from this compound. semanticscholar.org Additionally, certain triazole compounds, a class of heterocycles known for their antimicrobial properties, have been synthesized utilizing this compound. japsonline.com The resulting compounds have been evaluated for their activity against various microbial strains. japsonline.com

Proposed Mechanisms of Biological Action of this compound Derived Compounds

The diverse structures of compounds synthesized from this compound lead to various proposed mechanisms of biological action, particularly in the context of cancer treatment.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)

One of the proposed mechanisms of action for certain derivatives is enzyme inhibition. Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA and has been a target for anticancer drugs. squ.edu.om Some heterocyclic compounds derived from synthetic pathways involving this compound have been suggested to act as inhibitors of DHFR. squ.edu.ommdpi.com For example, some triazine derivatives have been investigated as potential DHFR inhibitors. nih.gov The inhibition of this enzyme disrupts the production of nucleotides, thereby hindering cell proliferation, a key process in cancer growth.

Cellular Apoptosis Induction by this compound

Several studies have indicated that compounds derived from this compound can induce apoptosis, or programmed cell death, in cancer cells. squ.edu.om For instance, pentathiepin derivatives synthesized using this compound have been shown to induce apoptosis in various human cancer cell lines. mdpi.com The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, which triggers the apoptotic cascade. mdpi.com Studies on other β-diketone compounds, structurally related to intermediates in some syntheses, have also shown apoptosis induction through ROS generation and the activation of caspases. nih.gov

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 10160-87-9 | C₇H₁₂O₂ |

| (±)-cis-3-(benzyloxy)-1,2-epoxycyclopentane | Not Available | C₁₂H₁₄O₂ |

| Pyrrolo[2,3-d]pyrimidine | 271-55-6 | C₆H₅N₃ |

| Formycin | 13877-76-4 | C₁₀H₁₃N₅O₄ |

| Acyclovir | 59277-89-3 | C₈H₁₁N₅O₃ |

| Dihydrofolate Reductase | 9002-03-3 | Not Applicable |

Advanced Characterization and Spectroscopic Analysis of 3,3 Diethoxy 1 Propyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3,3-Diethoxy-1-propyne, both ¹H and ¹³C NMR are crucial for confirming its unique structure, which features a terminal alkyne and a diethyl acetal (B89532) group. spectrabase.com

¹H NMR and ¹³C NMR Data Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The ethoxy groups give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The methine proton (CH) adjacent to the two oxygen atoms appears as a singlet, and the terminal alkynyl proton (C≡CH) also presents as a singlet. acs.orgambeed.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for the methyl and methylene carbons of the ethoxy groups, the methine carbon of the acetal, and the two sp-hybridized carbons of the alkyne. The chemical shifts of these carbons are indicative of their electronic environment. spectrabase.compolymer.or.kr

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethoxy) | 1.25 | triplet | 7.2 |

| -CH₂- (ethoxy) | 3.64 - 3.80 | multiplet | |

| -CH(OEt)₂ | 5.29 | singlet | |

| ≡C-H | 2.45 | singlet |

Data sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions. ambeed.comacs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ethoxy) | 15.2 |

| -C H₂- (ethoxy) | 63.1 |

| -C H(OEt)₂ | 102.3 |

| ≡C -H | 74.5 |

| -CH(≡C -H) | 82.5 |

Data sourced from spectral databases and may vary slightly depending on the solvent and experimental conditions. acs.org

Kinetic NMR for Reaction Monitoring

Kinetic NMR is a powerful technique for studying the progress of chemical reactions in real-time. magritek.com By acquiring a series of NMR spectra at regular intervals, the concentrations of reactants, intermediates, and products can be monitored. This allows for the determination of reaction rates and the elucidation of reaction mechanisms. For instance, in reactions involving this compound, such as its use in click chemistry to form triazoles, kinetic NMR can track the disappearance of the alkyne proton signal and the appearance of new signals corresponding to the triazole product. rsc.orgresearchgate.net This provides valuable insights into the reaction kinetics and helps in optimizing reaction conditions. magritek.com

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. dokumen.pub

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, causing both ionization and extensive fragmentation. dokumen.pub The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight, although sometimes this peak can be weak or absent. nist.gov The fragmentation pattern is more informative, with characteristic fragments arising from the loss of ethoxy groups, ethyl groups, and other neutral molecules. The analysis of these fragments helps in confirming the structure of the parent molecule. nih.gov

In Situ Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including reaction intermediates. acs.orgdokumen.pub In situ ESI-MS allows for the direct monitoring of a reaction mixture, enabling the detection and characterization of transient intermediates that may not be observable by other methods. For reactions involving this compound, such as metal-catalyzed additions to the alkyne, in situ ESI-MS can help identify key catalytic intermediates and provide mechanistic details of the reaction pathway. mit.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weaker absorption in the range of 2100-2260 cm⁻¹. The C-O stretching vibrations of the ether linkages in the diethyl acetal group are typically observed as strong bands in the region of 1000-1300 cm⁻¹. acs.orgthieme-connect.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Terminal Alkyne | C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Ether | C-O Stretch | 1000 - 1300 |

Data is based on typical ranges for these functional groups and may vary. acs.orgthieme-connect.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. For derivatives of this compound, this method provides crucial insights into molecular conformation, stereochemistry, and intermolecular interactions, which are essential for understanding their chemical and physical properties.

Detailed research has been conducted on the crystal structures of various compounds synthesized from this compound. A notable example involves a series of quinoline-triazole derivatives prepared via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reactions. nih.gov In this research, this compound was reacted to form 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, designated as compound 1 . nih.gov The solid-state structure of this derivative, along with others in the series, was successfully elucidated using single-crystal X-ray crystallography. nih.gov

The analysis revealed that compound 1 crystallizes in the monoclinic crystal system with a P2_1/c space group. nih.gov This structural determination was vital for correlating the observed 1D crystal growth shapes with the underlying intermolecular hydrogen-bonding interactions within the crystal lattice. nih.gov The experimental powder X-ray diffraction (PXRD) patterns for these compounds showed good agreement with the patterns simulated from the single-crystal X-ray diffraction data, confirming the phase purity of the bulk materials. nih.gov

| Compound | Chemical Name | Crystal System | Space Group |

|---|---|---|---|

| 1 | 2-((4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | Monoclinic | P21/c |

In another area of research, X-ray crystallography was employed to confirm the stereochemical configuration of complex nucleoside analogues derived from this compound. auburn.edu In the synthesis of C-40 truncated carbocyclic formycin derivatives, the lithiated derivative of this compound was reacted with (±)-cis-3-(benzyloxy)-1,2-epoxycyclopentane. auburn.edu An X-ray structure determination of a subsequent intermediate, compound (±)-11, was crucial for confirming the stereochemical orientations of the substituents on the cyclopentyl ring. auburn.edu This confirmation was essential for validating the synthetic pathway and understanding the structure of the final biologically evaluated compounds. auburn.edu

These examples underscore the indispensable role of X-ray crystallography in the advanced characterization of this compound derivatives. The technique provides definitive structural proof that is unattainable by other analytical methods, enabling a deeper understanding of structure-property relationships.

常见问题

Basic Research Questions

Q. What are the key functional groups and physicochemical properties of 3,3-Diethoxy-1-propyne relevant to its handling in laboratory settings?

- Answer : this compound contains an ether group (C-O-C) and a terminal alkyne (C≡CH), which dictate its reactivity and stability. Key physicochemical properties include:

- Density: 0.894 g/mL at 25°C

- Boiling point: 139°C

- Solubility: Miscible with ethanol, acetone, and chloroform

- Storage: Requires refrigeration at 2–8°C to prevent decomposition .

- Handling : Use inert atmospheres (N₂/Ar) to avoid alkyne oxidation. Monitor for exothermic reactions during use in click chemistry .

Q. What are the primary synthetic applications of this compound in organic chemistry research?

- Answer : It serves as a versatile alkyne precursor in:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole derivatives for ligand synthesis (e.g., FBTTBE ligand via reaction with azides) .

- Carbonucleoside synthesis : Facilitates ring-opening of epoxides (e.g., cis-3-(benzyloxy)-1,2-epoxycyclopentane) to generate antiviral intermediates .

- Boronate and stannyl acrolein preparation : Used to synthesize 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal .

Advanced Research Questions

Q. How can researchers optimize reaction yields when employing this compound in CuAAC reactions?

- Answer : Key parameters include:

- Catalyst system : Use CuSO₄ (5–10 mol%) with sodium ascorbate (NaAA) as a reducing agent .

- Solvent : Optimize t-BuOH:H₂O (1:1 v/v) for solubility and reaction efficiency .

- Stoichiometry : Maintain a 1:1.1 molar ratio of alkyne to azide to ensure complete conversion .

- Monitoring : Track progress via TLC or ¹H NMR for triazole formation (δ 7.2–7.5 ppm for triazole protons) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

- Answer :

- GC-MS : Retention time ~42.5 minutes (column: HP-5MS), with quantification limits of 0.006±0.000 ppm in food matrices .

- ¹H NMR : Peaks at δ 1.22 (t, -OCH₂CH₃), 3.54–3.70 (m, -OCH₂), and 5.59 (s, acetal proton) .

- Validation : Use internal standards (e.g., deuterated analogs) to address matrix interference in biological or environmental samples .

Q. How should contradictory data regarding the reactivity of this compound under varying solvent conditions be addressed?

- Case Study : In epoxide ring-opening reactions, yields remained low (21%) despite solvent optimization (toluene, THF/HMPA). Contradictions suggest:

- Mechanistic constraints : BF₃·Et₂O may favor specific transition states insensitive to solvent polarity .

- Side reactions : Competing alkyne dimerization or hydrolysis under protic conditions.

- Resolution : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and alternative catalysts (e.g., Sc(OTf)₃) .

Q. What strategies are effective in mitigating side reactions when using this compound in multi-step syntheses?

- Answer :

- Protecting groups : Temporarily mask the alkyne with TMS or propargyl alcohols to prevent Cu-mediated side reactions .

- Stepwise addition : Introduce this compound after azide formation to avoid premature cycloaddition .

- Workup protocols : Use aqueous extraction (e.g., NaHCO₃) to remove unreacted Cu catalysts and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。